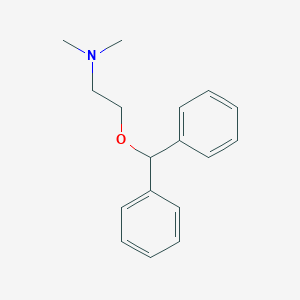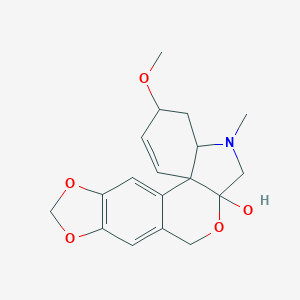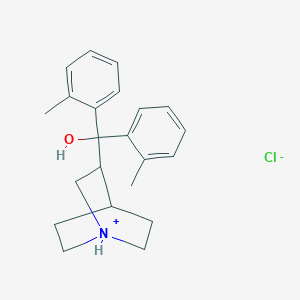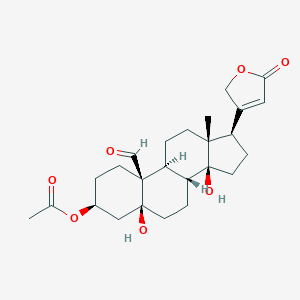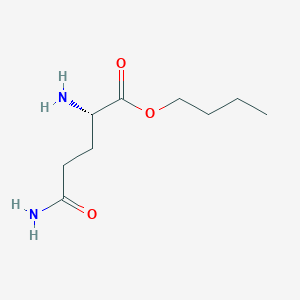
Butyl (2S)-2,5-diamino-5-oxopentanoate
説明
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps and various reagents. For example, a similar compound, “Tert-butyl (2S,6R)-2,6-dimethylpiperidine-4-carboxylate”, is synthesized from 2,6-dimethylpiperidine-4-carboxylic acid and tert-butyl chloroformate in the presence of a base.Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data on “Butyl (2S)-2,5-diamino-5-oxopentanoate”, it’s difficult to provide a detailed molecular structure analysis .Chemical Reactions Analysis
The chemical reactions involving “Butyl (2S)-2,5-diamino-5-oxopentanoate” would depend on its specific structure and functional groups. For instance, if it contains an amino group, it might undergo reactions such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, solubility, and reactivity. These properties can be determined experimentally or predicted based on the compound’s structure .科学的研究の応用
Synthesis and Imaging Applications
Butyl (2S)-2,5-diamino-5-oxopentanoate has been utilized in the synthesis of precursors for PET radiotracers. For example, Liu et al. (2017) developed an efficient synthesis of a related compound, (2S)-tert-butyl 2-(2-bromopropanamido)-5-oxo-5-(tritylamino)pentanoate, serving as a precursor for tumor imaging in PET scans (Liu et al., 2017).
Enantiopure Non-Natural Alpha-Amino Acids
Butyl (2S)-2,5-diamino-5-oxopentanoate has been instrumental in the synthesis of enantiopure non-natural alpha-amino acids. Constantinou-Kokotou et al. (2001) described a method using a key intermediate closely related to butyl (2S)-2,5-diamino-5-oxopentanoate for synthesizing various non-natural alpha-amino acids, highlighting its utility in creating specialized molecules (Constantinou-Kokotou et al., 2001).
Crystal Structures and Coordination Protocols
In the study of crystal structures, compounds related to butyl (2S)-2,5-diamino-5-oxopentanoate have been analyzed. Su et al. (2014) investigated chiral lithium diamides derived from related compounds, providing insights into their crystal structures and coordination protocols (Su et al., 2014).
Radiosyntheses and Cancer Cell Imaging
In cancer research, derivatives of butyl (2S)-2,5-diamino-5-oxopentanoate have been synthesized for potential use in imaging. Huang et al. (2019) reported on the synthesis of a novel derivative for tumor imaging, exploring its properties for potentially enhancing glutamine metabolism in cancer cells (Huang et al., 2019).
Safety And Hazards
特性
IUPAC Name |
butyl (2S)-2,5-diamino-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-2-3-6-14-9(13)7(10)4-5-8(11)12/h7H,2-6,10H2,1H3,(H2,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKWQKRQGKCDSG-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(CCC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@H](CCC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl (2S)-2,5-diamino-5-oxopentanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1.png)


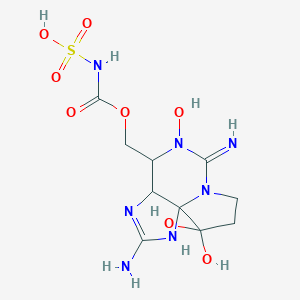
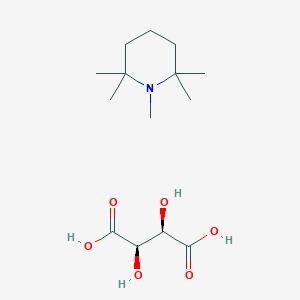
![13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol](/img/structure/B26.png)
